molecular formula C7H6Cl2F3NO B1420544 2-Chloro-4-(trifluoromethoxy)aniline hydrochloride CAS No. 1187386-31-7

2-Chloro-4-(trifluoromethoxy)aniline hydrochloride

Cat. No. B1420544
CAS RN: 1187386-31-7
M. Wt: 248.03 g/mol
InChI Key: YEFJDCOIOFAQLK-UHFFFAOYSA-N
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Description

“2-Chloro-4-(trifluoromethoxy)aniline hydrochloride” is a chemical compound with the molecular formula C7H6Cl2F3NO . It has a molecular weight of 248.03 . The compound is colorless to light yellow to light orange clear liquid .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(trifluoromethoxy)aniline hydrochloride” consists of a benzene ring substituted with a chlorine atom, an aniline group, and a trifluoromethoxy group .


Physical And Chemical Properties Analysis

The compound has a boiling point of 96 °C/11 mmHg and a flash point of 98 °C . It has a specific gravity of 1.44 and a refractive index of 1.48 . It is air sensitive and should be stored under inert gas .

Scientific Research Applications

Synthesis of Liquid-Crystalline Polymers

This compound is used in the synthesis of side-group liquid-crystalline polymethacrylates. These materials have potential applications in advanced display technologies due to their unique optical properties and ability to form ordered phases .

Development of Fluorinated Pharmaceuticals

The trifluoromethoxy group is particularly interesting in medicinal chemistry. It can significantly alter the biological activity of pharmaceuticals, making 2-Chloro-4-(trifluoromethoxy)aniline hydrochloride a valuable precursor in designing new drugs .

Agricultural Chemical Research

In the field of agrochemistry, this compound can be used to develop new pesticides and herbicides. The trifluoromethoxy group may improve the efficacy and stability of these compounds under various environmental conditions .

Material Science Innovations

Researchers utilize this chemical in the creation of novel materials with specific properties, such as increased resistance to degradation or improved thermal stability .

Fluorination Reagents

As a fluorination reagent, 2-Chloro-4-(trifluoromethoxy)aniline hydrochloride is involved in introducing fluorine-containing groups into organic molecules, which is a critical step in the synthesis of many organic compounds .

Organic Synthesis Building Blocks

This compound serves as a building block in organic synthesis, particularly in constructing complex molecules for various applications ranging from materials science to pharmaceuticals .

Synthesis of Shiff Bases

It is used in the synthesis of a series of novel Shiff bases through condensation with pyridinecarboxaldehydes. These bases have applications in analytical chemistry as they can form complexes with metals .

Research on Fluorine-Containing Mesogens

2-Chloro-4-(trifluoromethoxy)aniline hydrochloride: is instrumental in studying fluorine-containing mesogens, which are crucial for understanding the behavior of liquid crystals and developing new types of liquid crystal displays .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Resp. Sens. 1 . It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

2-chloro-4-(trifluoromethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO.ClH/c8-5-3-4(1-2-6(5)12)13-7(9,10)11;/h1-3H,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFJDCOIOFAQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675205
Record name 2-Chloro-4-(trifluoromethoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(trifluoromethoxy)aniline hydrochloride

CAS RN

1187386-31-7
Record name Benzenamine, 2-chloro-4-(trifluoromethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(trifluoromethoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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